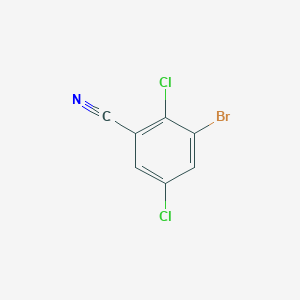

3-Bromo-2,5-dichlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,5-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTKUSJMSXLWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302123 | |

| Record name | 3-Bromo-2,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-33-3 | |

| Record name | 3-Bromo-2,5-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,5 Dichlorobenzonitrile

Strategies for Regioselective Halogenation of Benzonitrile (B105546) Derivatives

One major pathway to the target molecule involves starting with a less halogenated benzonitrile and selectively adding further halogen atoms. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring and the choice of halogenating agents and conditions to achieve the desired regiochemistry.

The direct halogenation of a pre-existing benzonitrile, such as 2,5-dichlorobenzonitrile (B1580750), is a potential route. In this scenario, an electrophilic aromatic substitution reaction would be used to introduce a bromine atom. The regiochemical outcome is governed by the electronic properties of the substituents on the ring. The nitrile (-CN) group is a deactivating and meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing.

In the case of 2,5-dichlorobenzonitrile, the available positions for substitution are 3, 4, and 6. The nitrile group directs incoming electrophiles to positions 3 and 5 (position 5 is already chlorinated). The chlorine at position 2 directs to positions 3 (ortho) and 6 (para), while the chlorine at position 5 directs to positions 4 (ortho) and 6 (ortho). The position C3 is sterically hindered by the adjacent chlorine at C2. However, it is activated by the ortho-directing influence of the C2-chloro group and the meta-directing influence of the nitrile group.

Standard bromination conditions, such as using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), are often employed for such transformations. The choice of solvent, such as chloroform (B151607) or dichloromethane (B109758), and controlled temperatures are crucial for managing reaction rate and selectivity. While direct bromination of 2,5-dichlorobenzonitrile to selectively yield the 3-bromo isomer is challenging, similar protocols have been established for other dichlorobenzonitrile isomers.

Table 1: Illustrative Conditions for Direct Electrophilic Bromination

| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Key Feature |

|---|---|---|---|---|

| 2,4-dichlorobenzonitrile | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | Selective introduction of bromine at the 3-position. |

Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative method for modifying the halogen substitution pattern on an aromatic ring. frontiersin.org These reactions typically involve the substitution of one halogen for another and are governed by factors like the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting metal halide salt. While classic Finkelstein reactions are common for alkyl halides, metal-mediated versions have been developed for aryl halides. frontiersin.org

A plausible, though less direct, route could involve a halogen-metal exchange followed by quenching with a halogenating agent. For instance, starting with a dibromo-dichloro-benzene derivative, a regioselective lithium-halogen exchange could be performed at a specific bromine atom, followed by reaction with a chlorinating agent. More commonly, a chloro or bromoaromatic compound is converted to a more reactive iodoaromatic compound to facilitate subsequent cross-coupling reactions. science.gov The reverse reaction, converting an iodide to a bromide or chloride (a retro-Finkelstein reaction), is also possible and is driven by the formation of a stronger carbon-halogen bond. frontiersin.org The regioselectivity of these exchanges is a significant challenge in polyhalogenated systems.

Introduction of the Nitrile Functionality onto Halogenated Aromatic Systems

An alternative and often more viable strategy involves constructing the fully halogenated aromatic ring first, followed by the introduction of the nitrile group. This approach circumvents the challenges of regioselective halogenation on a deactivated benzonitrile ring. The starting material for this pathway is typically 1-bromo-2,5-dichlorobenzene. thomassci.comfishersci.com

The Rosenmund-von Braun reaction is a classic method for introducing a nitrile group onto an aryl halide using copper(I) cyanide (CuCN). This nucleophilic substitution reaction requires high temperatures and is generally effective for aryl bromides and iodides. A patent for the synthesis of 2,5-dichlorobenzonitrile describes a similar process where 1,2,4-trichlorobenzene (B33124) is heated with cuprous cyanide in a high-boiling tertiary amine solvent like quinoline (B57606) at temperatures of 200–240°C. google.com This demonstrates the feasibility of displacing a chlorine atom under forcing conditions to form the C-CN bond. A similar approach starting with 1-bromo-2,5-dichlorobenzene would be expected to selectively replace the more reactive bromine atom.

Table 2: Example of Nucleophilic Cyanation (Rosenmund-von Braun type)

| Starting Material | Cyanide Source | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1,2,4-Trichlorobenzene | Cuprous Cyanide (CuCN) | Quinoline | 200-240 °C | 2,5-Dichlorobenzonitrile google.com |

Modern organic synthesis often favors transition metal-catalyzed methods for their milder reaction conditions and broader functional group tolerance. Palladium- and nickel-based catalysts are widely used for the cyanation of aryl halides. organic-chemistry.org Various cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

These reactions typically involve an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. For a substrate like 1-bromo-2,5-dichlorobenzene, the palladium catalyst would selectively react at the more labile carbon-bromine bond over the stronger carbon-chlorine bonds.

Table 3: General Scheme for Transition Metal-Catalyzed Cyanation

| Starting Material | Cyanide Source | Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| Aryl Bromide | Zn(CN)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | dppf or Xantphos | DMF or DMA |

Multi-Step Synthetic Sequences for 3-Bromo-2,5-dichlorobenzonitrile

Considering the methodologies described, a logical multi-step synthesis for this compound would likely begin with a readily available di-substituted benzene (B151609) and proceed through sequential halogenation and cyanation steps. A highly plausible route starts with 1,4-dichlorobenzene (B42874).

Bromination of 1,4-Dichlorobenzene : Electrophilic bromination of 1,4-dichlorobenzene using Br₂ and a Lewis acid catalyst like FeCl₃ or AlCl₃ would yield 1-bromo-2,5-dichlorobenzene. The directing effects of the two chlorine atoms guide the incoming bromine electrophile to the position between them.

Cyanation of 1-Bromo-2,5-dichlorobenzene : The resulting 1-bromo-2,5-dichlorobenzene can then be converted to the final product. A transition metal-catalyzed cyanation using a palladium catalyst and a cyanide source like Zn(CN)₂ would be an efficient method. The catalyst would selectively activate the C-Br bond for conversion to the C-CN bond, leaving the two C-Cl bonds intact.

This sequence is advantageous because it builds the halogen framework first and introduces the nitrile group in a selective, high-yielding final step, avoiding complex regiochemical issues associated with direct halogenation of a substituted benzonitrile.

Selection and Derivatization of Precursor Molecules

The logical precursor for the synthesis of this compound is 2,5-dichlorobenzonitrile. nih.govnist.gov This selection is based on the principle of introducing the final substituent, in this case, the bromine atom, onto a commercially available or readily synthesizable starting material that already possesses the other required functionalities. The key transformation is the electrophilic aromatic substitution, specifically bromination, of the 2,5-dichlorobenzonitrile core.

The derivatization process involves the reaction of 2,5-dichlorobenzonitrile with a brominating agent. The directing effects of the existing substituents on the benzene ring, namely the two chlorine atoms and the nitrile group, are crucial for determining the position of the incoming bromine atom. Both the nitrile group (-CN) and the chlorine atoms are deactivating and meta-directing. However, the cumulative directing effect will guide the regioselectivity of the bromination.

Common brominating agents that can be employed for this purpose include elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of brominating agent can influence the reactivity and selectivity of the reaction.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is paramount to maximize the yield of this compound while minimizing the formation of impurities and isomeric byproducts. Several factors must be carefully controlled:

Catalyst Selection: The bromination of an deactivated aromatic ring like 2,5-dichlorobenzonitrile typically requires a catalyst to proceed at a reasonable rate. Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the bromine molecule, making it a more potent electrophile. For reactions involving N-bromosuccinimide, a radical initiator like azobisisobutyronitrile (AIBN) might be employed, although an electrophilic substitution mechanism is more probable for this substrate.

Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency and outcome. Inert solvents that can dissolve the reactants and are stable under the reaction conditions are preferred. Common choices include chlorinated hydrocarbons like dichloromethane (DCM) or carbon tetrachloride (CCl₄). The polarity of the solvent can also influence the reaction rate.

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products and decrease selectivity. Therefore, the reaction is often carried out at a controlled temperature, which may range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the catalyst used.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while preventing the decomposition of the product or the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential.

A hypothetical reaction scheme based on analogous syntheses is presented below:

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Precursor | 2,5-Dichlorobenzonitrile | Possesses the required chloro and nitrile functionalities. |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Standard reagents for electrophilic aromatic bromination. |

| Catalyst | Iron(III) bromide (FeBr₃) | Activates the brominating agent for reaction with the deactivated ring. |

| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for reactants. |

| Temperature | 0°C to reflux | To be optimized for balancing reaction rate and selectivity. |

Considerations for Sustainable and Scalable Production of this compound

For the industrial production of this compound, both sustainability and scalability are key considerations. The principles of green chemistry should be integrated into the process design to minimize environmental impact and ensure economic viability.

Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of atoms from the reactants into the final product. This involves minimizing the formation of byproducts.

Use of Safer Chemicals: Whenever possible, hazardous reagents and solvents should be replaced with safer alternatives. For instance, exploring the use of less toxic solvents or developing catalytic systems that can operate under milder conditions would be beneficial. A patented method for the synthesis of a related compound, 3,5-dichlorobenzoic acid, avoids the use of hazardous chlorine gas by utilizing sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid as the chlorinating agent. google.com Similar strategies could be explored for the bromination step.

Catalysis: The use of catalytic processes is inherently more sustainable than stoichiometric reactions as it reduces waste. Developing highly active and selective catalysts that can be easily recovered and recycled would significantly improve the sustainability of the process. For the synthesis of other dichlorobenzonitriles, catalytic ammoxidation of the corresponding dichlorotoluene has been shown to be an efficient industrial route. While this is for the formation of the nitrile group, it highlights the industrial preference for catalytic methods.

Process Intensification: For large-scale production, continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved safety, consistency, and yield. They can also facilitate easier work-up and purification.

Waste Reduction and Management: A thorough analysis of the waste streams generated during the synthesis is crucial. Strategies for minimizing waste at the source and for treating any unavoidable waste in an environmentally responsible manner should be implemented. This includes the recovery and reuse of solvents and catalysts.

By carefully considering these factors from the early stages of process development, a more sustainable and economically viable manufacturing process for this compound can be established.

Reactivity and Advanced Transformations of 3 Bromo 2,5 Dichlorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing 3-Bromo-2,5-dichlorobenzonitrile. wikipedia.orgbyjus.com In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The rate and regioselectivity of these substitutions are influenced by the electron-withdrawing nature of the nitrile group and the halogens, which activate the ring towards nucleophilic attack. libretexts.orglibretexts.org

Selective Displacement of Bromine and Chlorine Atoms

The presence of three different halogen atoms (one bromine and two chlorine) at positions 3, 2, and 5 respectively, raises the question of selective displacement. Generally, the lability of halogens in SNAr reactions follows the order I > Br > Cl > F. However, the position of the halogen relative to the activating nitrile group is also a critical factor. The electron-withdrawing nitrile group activates the ortho and para positions for nucleophilic attack. libretexts.org In this compound, the bromine atom is at the 3-position (meta to the nitrile), while the chlorine atoms are at the 2- and 5-positions (ortho and meta to the nitrile, respectively). This substitution pattern leads to differential reactivity, allowing for selective displacement under specific reaction conditions.

Mechanistic Insights into Halogen Lability

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. libretexts.orgnih.gov A nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions. libretexts.org In the case of this compound, the chlorine atom at the 2-position (ortho to the nitrile group) is expected to be more susceptible to nucleophilic attack than the halogens at the 3 and 5-positions. The subsequent elimination of the halide ion restores the aromaticity of the ring. The relative lability of the bromine and chlorine atoms can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) of this compound is another site for chemical transformations, offering pathways to various functional groups.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The hydrolysis typically proceeds in two stages: the initial conversion of the nitrile to a primary amide, followed by further hydrolysis to the corresponding carboxylic acid. organic-chemistry.orgsioc-journal.cn For instance, the hydrolysis of this compound would first yield 3-Bromo-2,5-dichlorobenzamide, which upon further reaction, would produce 3-Bromo-2,5-dichlorobenzoic acid. The reaction conditions can often be controlled to selectively isolate either the amide or the carboxylic acid. organic-chemistry.org For example, tert-butyl nitrite (B80452) has been used for the mild hydrolysis of primary amides to carboxylic acids. sioc-journal.cn

Reduction to Primary Amine and Other Nitrogenous Compounds

The nitrile group can be reduced to a primary amine, (3-Bromo-2,5-dichlorophenyl)methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group can be a key functional handle for further synthetic elaborations. Other reduction methods can lead to different nitrogen-containing compounds. For example, partial reduction can yield imines.

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, and this compound is a suitable substrate for such transformations. nih.govresearchgate.net These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the catalyst. libretexts.org

The differential reactivity of the bromine and chlorine atoms allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles. This selectivity enables the sequential functionalization of the molecule.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduorganic-chemistry.org By selecting the appropriate boronic acid, a wide variety of aryl or alkyl groups can be introduced at the position of the halogen. Given the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling of this compound would be expected to initially occur at the 3-position.

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between the aryl halide and an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This method is a versatile way to synthesize arylamines. Similar to Suzuki coupling, the reaction with this compound would likely proceed selectively at the C-Br bond, allowing for the introduction of a primary or secondary amine at the 3-position.

C-S Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form C-S bonds by reacting the aryl halide with a thiol or a thiolate salt. This provides a route to aryl sulfides. The selectivity for the C-Br bond over the C-Cl bonds would also be anticipated in these reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. For this compound, these reactions are anticipated to proceed with high chemoselectivity, favoring oxidative addition at the more labile C-Br bond over the stronger C-Cl bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.govlibretexts.org It is widely used for synthesizing biaryl compounds, styrenes, and polyolefins. nih.gov The reaction tolerates a wide range of functional groups and benefits from the commercial availability and low toxicity of many boronic acids. nih.govorganic-chemistry.org While specific literature detailing the Suzuki coupling of this compound is not prevalent, the expected reaction would involve the selective substitution of the bromine atom.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Potential Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C | 2,5-Dichloro-3-phenylbenzonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 °C | 2,5-Dichloro-3-(4-methoxyphenyl)benzonitrile |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 80 °C | 2,5-Dichloro-3-(thiophen-2-yl)benzonitrile |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org Given the electron-withdrawing nature of the substituents on the this compound ring, it is expected to be a competent partner in Heck couplings.

Table 2: Illustrative Conditions for Heck Reaction

| Alkene Partner | Catalyst System | Base | Solvent | Temperature | Potential Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C | (E)-2,5-Dichloro-3-styrylbenzonitrile |

| n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80 °C | (E)-Butyl 3-(3-cyano-2,5-dichlorophenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 °C | 2,5-Dichloro-3-(oct-1-en-1-yl)benzonitrile |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reaction of this compound would selectively yield 3-alkynyl-2,5-dichlorobenzonitrile derivatives.

Table 3: Illustrative Conditions for Sonogashira Coupling

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Potential Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 2,5-Dichloro-3-(phenylethynyl)benzonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50 °C | 2,5-Dichloro-3-((trimethylsilyl)ethynyl)benzonitrile |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | DMF | 60 °C | 3-(3-Cyano-2,5-dichlorophenyl)prop-2-yn-1-ol |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Amination)

Copper-catalyzed reactions offer an alternative, often more economical, pathway for forming carbon-heteroatom and carbon-carbon bonds.

Ullmann Reaction: The classic Ullmann reaction is a copper-promoted coupling of two aryl halides to form a biaryl, typically requiring high temperatures. organic-chemistry.org Modern variations, known as Ullmann-type reactions, can form C-N, C-O, and C-S bonds under milder conditions, often facilitated by ligands such as amino acids or 1,10-phenanthroline. nih.gov A potential application for this compound would be its coupling with an amine or alcohol to form N-aryl or O-aryl products, respectively.

Buchwald-Hartwig Amination: It is important to note that the Buchwald-Hartwig amination is predominantly a palladium-catalyzed process for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org While copper-catalyzed N-arylations (Ullmann-type reactions) are well-established, the term "Buchwald-Hartwig" is intrinsically linked to palladium catalysis. wikipedia.orglibretexts.org This reaction is highly versatile, with several generations of phosphine (B1218219) ligands developed to couple a vast array of amines and aryl halides, including electron-poor and sterically hindered substrates. nih.govresearchgate.net

Table 4: Illustrative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

| Amine Partner | Catalyst System | Base | Solvent | Temperature | Potential Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C | 3-(Morpholin-4-yl)-2,5-dichlorobenzonitrile |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 °C | 2,5-Dichloro-3-(phenylamino)benzonitrile |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 °C | 3-(Benzylamino)-2,5-dichlorobenzonitrile |

Cyclization Reactions for the Synthesis of Heterocyclic Frameworks

The functional groups of this compound make it a useful precursor for constructing fused heterocyclic rings, which are common motifs in pharmacologically active compounds. nih.govpnrjournal.com

Formation of Indazole Derivatives and Related Systems

The synthesis of 3-aminoindazoles from ortho-halobenzonitriles via reaction with hydrazine (B178648) is a well-established synthetic route. nih.govaustinpublishinggroup.com Research on the closely related isomer, 3-bromo-2,6-dichlorobenzonitrile (B3239784), provides significant insight into this transformation as a key step in the synthesis of Lenacapavir, a potent anti-HIV agent. nih.gov In this synthesis, 3-bromo-2,6-dichlorobenzonitrile undergoes a cyclization reaction with hydrazine hydrate. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine initially displaces the chlorine atom at the C2 position, followed by an intramolecular cyclization onto the nitrile carbon to form the 3-aminoindazole ring system. nih.gov A variety of solvents and conditions have been explored for this transformation, with polar aprotic solvents like NMP and DMSO providing good results. nih.gov

Table 5: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from 3-Bromo-2,6-dichlorobenzonitrile

| Reagents | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | NaOAc | NMP | 60 °C | 74% | nih.gov |

| Hydrazine hydrate | NaOAc | DMSO | 60 °C | 72% | nih.gov |

| Hydrazine hydrate | NaOAc | Pyridine | 100 °C | 51% | nih.gov |

| Hydrazine hydrate | NaOAc | n-Butanol | 100 °C | 60% | nih.gov |

Data is for the reaction of the isomer 3-bromo-2,6-dichlorobenzonitrile.

Intramolecular Cyclizations Utilizing the Nitrile Group

The nitrile group is a versatile functional group that can participate in various cyclization reactions to form nitrogen-containing heterocycles. mdpi.comrsc.org For this compound to undergo an intramolecular cyclization, it would first need to be functionalized with a suitable nucleophilic or electrophilic group. For instance, a Suzuki coupling could introduce a substituent at the 3-position bearing a terminal amine or alcohol. This new functional group could then, under appropriate conditions (acidic or basic catalysis), attack the nitrile carbon to forge a new heterocyclic ring fused to the benzene (B151609) ring. Such strategies, while not specifically documented for this compound, represent a logical extension of its reactivity for creating complex polycyclic systems. The reaction's success would depend on the length and nature of the tether connecting the nucleophile to the aromatic ring, governing the regioselectivity and feasibility of the cyclization (e.g., following Baldwin's rules).

Electrophilic Aromatic Substitution: Reactivity Patterns and Limitations

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. libretexts.org However, the benzene ring of this compound is severely deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing effects of all four substituents.

Halogens (Br, Cl): While halogens possess lone pairs capable of resonance donation, their strong inductive-withdrawing effect dominates, making them deactivating groups. libretexts.org They are known as ortho, para-directors. libretexts.org

Nitrile (-CN): The nitrile group is strongly deactivating through both resonance and inductive effects, and it acts as a meta-director. youtube.com

The sole available position for substitution on the ring is C6. To determine the directing effect on this position, we must consider the influence of the existing substituents. The C6 position is ortho to the chlorine at C5 and meta to the bromine at C3, the chlorine at C2, and the nitrile at C1. The combined deactivating influence of these four groups makes electrophilic substitution at C6 extremely challenging. Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation would likely require exceptionally harsh conditions and may not proceed at all or would result in very low yields. The inherent limitations imposed by the electronic nature of the substituted ring make this compound a poor substrate for electrophilic aromatic substitution.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2,5 Dichlorobenzonitrile

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. For 3-Bromo-2,5-dichlorobenzonitrile, these methods confirm the presence of the nitrile and substituted phenyl moieties and provide insight into the molecule's structural rigidity.

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to specific stretching and bending vibrations within the molecule. The electron-withdrawing nature of the nitrile and halogen substituents significantly influences the frequencies and intensities of these bands.

The most diagnostic absorption is the C≡N stretching vibration, which typically appears as a sharp, strong band. For aromatic nitriles, this band is found in the 2240–2220 cm⁻¹ region. libretexts.orgresearchgate.net The aromatic C-H stretching vibrations are expected to occur at wavenumbers above 3000 cm⁻¹. libretexts.org In the fingerprint region, the in-plane C=C stretching vibrations of the aromatic ring give rise to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org The vibrations associated with the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching absorptions typically fall within the 850–550 cm⁻¹ range, while the C-Br stretch is observed at even lower wavenumbers, generally between 690–515 cm⁻¹. orgchemboulder.com

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C≡N stretch is also a prominent feature, appearing in a similar region as in the FTIR spectrum. researchgate.netresearchgate.net

The symmetric "breathing" mode of the benzene (B151609) ring, which involves the concerted expansion and contraction of the ring, typically gives rise to a strong and sharp band in the Raman spectrum. The carbon-halogen stretching vibrations (C-Cl and C-Br) are also readily observed. Due to the different selection rules for Raman scattering compared to IR absorption, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy is used to investigate the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic system. The benzonitrile (B105546) moiety acts as the primary chromophore, exhibiting characteristic π → π* transitions. The presence of bromine and chlorine atoms as substituents (auxochromes) modifies the absorption profile compared to unsubstituted benzonitrile. researchgate.net

Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. These competing influences, combined with the strongly deactivating nitrile group, alter the energy of the molecular orbitals. Consequently, the absorption bands corresponding to the π → π* transitions are typically shifted to longer wavelengths (bathochromic shift) relative to benzene. The spectrum is expected to show complex absorption patterns, likely with maxima in the 250-300 nm range, which is characteristic of polysubstituted benzene rings. docbrown.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum of this compound provides definitive information about the arrangement of the two protons on the aromatic ring. Due to the substitution pattern, these two protons are in distinct chemical environments and are therefore non-equivalent.

The proton at the C4 position is flanked by two chlorine atoms (one ortho, one meta) and is also meta to the bromine atom. The proton at the C6 position is ortho to one chlorine atom and meta to the bromine atom. The strong electron-withdrawing and deshielding effects of the halogens and the nitrile group cause the signals for these protons to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. chemicalbook.comyoutube.com

These two aromatic protons are ortho to each other, resulting in spin-spin coupling. Therefore, each proton signal is expected to be split into a doublet. The magnitude of the coupling constant for ortho protons (³JH,H) is typically in the range of 7-9 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly dependent on its electronic environment. In this compound, seven distinct signals are expected, one for each of the seven carbon atoms.

The chemical shifts are influenced by the electronegativity of the substituents (bromo, chloro, and cyano groups) and their positions on the benzene ring. The carbon atom of the nitrile group (-C≡N) is typically found in the range of 110-125 ppm. The aromatic carbons will exhibit shifts in the aromatic region (typically 100-150 ppm). The carbons directly bonded to the halogens (C-Br and C-Cl) will be significantly deshielded, appearing at lower fields (higher ppm values) compared to the other aromatic carbons.

To illustrate, consider the ¹³C NMR data for a related compound, 3-bromobenzonitrile. The reported chemical shifts provide a basis for predicting the spectrum of this compound. The additional chlorine atoms in the target molecule would further influence the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 (C-CN) | ~115 | Based on typical benzonitrile C1 shifts. |

| C2 (C-Cl) | ~135 | Deshielded by the adjacent electronegative chlorine atom. |

| C3 (C-Br) | ~120 | Influenced by the ortho bromine and para chlorine atoms. |

| C4 | ~133 | Deshielded by the ortho chlorine and meta bromine atoms. |

| C5 (C-Cl) | ~130 | Deshielded by the adjacent electronegative chlorine atom. |

| C6 | ~132 | Influenced by the ortho bromine and meta chlorine atoms. |

| CN | ~117 | Typical chemical shift for a nitrile carbon. |

Note: These are predicted values and actual experimental values may vary. The assignments are based on general principles of NMR spectroscopy and data from similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, the two aromatic protons would show a correlation peak in the COSY spectrum, confirming their adjacent relationship on the benzene ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign the ¹³C signals for the two protonated aromatic carbons by correlating them to their respective ¹H signals. acs.orgaip.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. acs.orgaip.org This is particularly useful for assigning quaternary carbons (those without attached protons), such as the carbons bonded to the substituents (C-CN, C-Br, C-Cl). For example, the proton at C4 would show correlations to C2, C3, C5, and the nitrile carbon, helping to confirm their assignments.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

While a crystal structure for this compound is not publicly available, analysis of related structures, such as halogenated benzyl (B1604629) alcohols, provides insight into the expected molecular geometry. The benzonitrile core would be planar, with the bromine, chlorine, and cyano substituents lying in the plane of the benzene ring.

Table 2: Expected Bond Lengths and Angles for this compound (Illustrative)

| Bond/Angle | Expected Value | Basis for Expectation |

| C-Br Bond Length | ~1.90 Å | Based on typical C(sp²)-Br bond lengths. |

| C-Cl Bond Length | ~1.74 Å | Based on typical C(sp²)-Cl bond lengths. |

| C-C (aromatic) Bond Length | ~1.39 Å | Typical aromatic C-C bond length. |

| C-C≡N Bond Length | ~1.45 Å | Typical C(sp²)-C(sp) bond length. |

| C≡N Bond Length | ~1.15 Å | Typical triple bond length for a nitrile. |

| C-C-C (aromatic) Angle | ~120° | Idealized sp² bond angle in a benzene ring. |

Note: These values are estimations based on data from analogous structures and may differ in an experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. In this compound, several types of interactions would be anticipated to play a role in the solid-state structure. These include:

Halogen Bonding: The electron-deficient region on the bromine and chlorine atoms (σ-hole) can interact with electron-rich regions of neighboring molecules, such as the nitrogen atom of the nitrile group.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group creates a molecular dipole moment, leading to dipole-dipole interactions that influence the alignment of molecules in the crystal.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2,5 Dichlorobenzonitrile

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational studies on substituted benzonitriles due to its balance of accuracy and computational cost. In typical DFT studies on similar halogenated benzonitriles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. nih.govmdpi.comresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set is also crucial for obtaining reliable results. For molecules containing heavier atoms like bromine and chlorine, a sufficiently large and flexible basis set is required. The 6-311++G(d,p) basis set is a common choice in studies of related compounds, as it includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. nih.govmdpi.comresearchgate.net The combination of a functional like B3LYP with a basis set such as 6-311++G(d,p) has been shown to provide good agreement with experimental data for molecular geometries and vibrational frequencies in analogous systems. researchgate.net

A comparative table of commonly used DFT methodologies for similar compounds is presented below.

| DFT Functional | Basis Set | Common Application in Related Molecules |

| B3LYP | 6-311++G(d,p) | Optimization of molecular geometry, calculation of vibrational frequencies, and electronic properties. nih.govmdpi.com |

| PBE1PBE | 6-311+G(d,p) | Used for predicting absorption spectra and analyzing solvent effects. nih.gov |

| MP2 | 6-311++G(d,p) | Employed for comparison with DFT results and for calculations requiring higher accuracy. nih.govnih.gov |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a significant role. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced calculations. mdpi.com Møller-Plesset perturbation theory, particularly at the second order (MP2), is another ab initio method used to incorporate electron correlation effects, often leading to more accurate results than HF. nih.govnih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for large molecular systems. However, for detailed analysis of electronic structure and reactivity of a molecule like 3-bromo-2,5-dichlorobenzonitrile, DFT and ab initio methods are generally preferred.

Analysis of Electronic Properties and Chemical Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical behavior. Computational methods provide a suite of descriptors that quantify reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For halogenated benzonitriles, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is often a π*-orbital. The presence of electronegative halogen atoms and the nitrile group influences the energies of these orbitals. In similar molecules, the HOMO-LUMO energy gap is a key indicator of charge transfer possibilities within the molecule. nih.gov

A hypothetical data table for this compound based on findings for similar compounds is shown below.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -7.0 to -6.5 | Indicates the ionization potential and electron-donating capability. mdpi.com |

| ELUMO | -1.5 to -1.0 | Relates to the electron affinity and electron-accepting capability. mdpi.com |

| Energy Gap (ΔE) | 5.0 to 5.5 | A larger gap suggests higher kinetic stability and lower reactivity. mdpi.commdpi.com |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential and are associated with lone pairs of electrons, making them susceptible to electrophilic attack. In this compound, the nitrogen atom of the nitrile group and the halogen atoms would be expected to have negative potential.

Blue regions represent positive electrostatic potential and are typically found around hydrogen atoms or regions of electron deficiency, indicating sites for nucleophilic attack. The hydrogen atoms on the aromatic ring would be expected to have positive potential.

Green regions correspond to neutral or near-zero potential.

The MEP surface for this compound would reveal the electron-rich and electron-poor regions, providing insights into its intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them.

A table summarizing potential NBO interactions in this compound is provided below.

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C) of the ring | ~5-10 | Lone pair delocalization |

| π(C-C) of the ring | π(C≡N) | ~15-25 | π-conjugation and charge delocalization nih.gov |

| LP(1) Cl | σ(C-C) of the ring | ~1-3 | Hyperconjugative interaction |

| LP(1) Br | σ(C-C) of the ring | ~1-3 | Hyperconjugative interaction |

Theoretical Prediction of Spectroscopic Parameters and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic signatures of molecules. These theoretical predictions are invaluable for interpreting experimental data and can often guide further research.

Theoretical vibrational analysis is crucial for assigning the various vibrational modes of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, it is possible to simulate the Fourier-Transform Infrared (FTIR) and Raman spectra. These simulations aid in the detailed assignment of experimental spectra, providing a deeper understanding of the molecule's structural dynamics.

A computational study on the related molecule, 3,5-dichlorobenzonitrile (B1202942), using the B3LYP/6-311++G(d,p) level of theory, provides a template for the type of vibrational analysis that would be applied to this compound. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Table 1: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Related Benzonitrile (B105546) Derivative (3,5-dichlorobenzonitrile)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3100 - 3050 |

| C≡N stretch | 2240 |

| C-C stretch (aromatic) | 1600 - 1400 |

| C-Cl stretch | 800 - 600 |

| Ring deformation | Various |

Note: This data is for 3,5-dichlorobenzonitrile and serves as an illustrative example. The presence of a bromine atom in this compound would introduce additional vibrational modes and shift the existing ones.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a valuable tool for structural elucidation. By calculating the magnetic shielding tensors of the nuclei, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the molecular structure and help in the assignment of complex spectra.

For this compound, theoretical calculations would predict the chemical shifts for the two aromatic protons and the seven carbon atoms, including the nitrile carbon. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1-CN | ~118 |

| C2-Cl | ~135 |

| C3-Br | ~120 |

| C4-H | ~133 |

| C5-Cl | ~130 |

| C6-H | ~131 |

| C≡N | ~117 |

| H4 | ~7.8 |

| H6 | ~7.6 |

Note: These are hypothetical values based on general principles and data for similar compounds. Specific calculations for this compound are required for accurate predictions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. It provides information about the electronic transitions, including their energies (wavelengths) and oscillator strengths (intensities). This allows for the simulation of the UV-Vis spectrum, which is crucial for understanding the electronic structure and photophysical properties of a compound. A TD-DFT analysis of this compound would reveal the nature of its electronic transitions, such as π→π* and n→π* transitions.

A study on 3,5-dichlorobenzonitrile revealed that its electronic absorption properties are influenced by intramolecular charge transfer. A similar analysis for this compound would be expected to show transitions in the UV region, with the exact wavelengths influenced by the specific arrangement of the halogen substituents.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry plays a key role in the design and screening of potential NLO materials by predicting their hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response.

The molecular polarizability and hyperpolarizability of this compound can be calculated using DFT methods. These calculations provide insights into the molecule's response to an external electric field and its potential as an NLO material. The presence of electron-withdrawing groups (nitrile and halogens) on the aromatic ring can enhance the NLO properties.

A computational study on 3,5-dichlorobenzonitrile and m-bromobenzonitrile calculated the first hyperpolarizability to assess their NLO potential. For this compound, a similar theoretical investigation would be necessary to quantify its NLO properties.

Table 3: Illustrative Calculated NLO Properties for a Related Benzonitrile Derivative (3,5-dichlorobenzonitrile)

| Property | Calculated Value |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~100 a.u. |

| First Hyperpolarizability (β) | Varies with method, indicative of NLO activity |

Note: This data is for 3,5-dichlorobenzonitrile and serves as an illustrative example. The specific values for this compound would need to be determined through dedicated calculations.

Research Applications and Emerging Significance of 3 Bromo 2,5 Dichlorobenzonitrile

Strategic Intermediate in Agrochemical Research and Development

Halogenated benzonitriles are a well-established class of intermediates in the agrochemical industry. The specific arrangement of halogen atoms and the reactive nitrile group on the 3-Bromo-2,5-dichlorobenzonitrile scaffold suggests its potential as a precursor for new agricultural chemicals.

Design and Synthesis of Novel Pesticides and Herbicides with Specific Mechanisms of Action

While direct synthesis of commercial pesticides from this compound is not extensively documented, related compounds are key in producing widely used herbicides. For instance, 2,5-dichlorobenzoic acid, which can be derived from the corresponding 2,5-dichlorobenzonitrile (B1580750), is an intermediate in the manufacture of the selective herbicide 2,5-dichloro-3-nitrobenzoic acid. google.com The presence of multiple halogen substituents on the aromatic ring is a common feature in many active agrochemical ingredients, as these atoms can influence the compound's stability, environmental persistence, and mode of action. The nitrile group is also a versatile functional handle that can be converted into other functionalities, such as amides or carboxylic acids, to generate a diverse range of potential herbicidal or pesticidal molecules.

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

Precursor for Pharmaceutical Intermediates and Bioactive Molecules

The polysubstituted aromatic structure of this compound makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Complex Drug Candidates and Lead Compounds

Halogenated benzonitriles are important building blocks in medicinal chemistry. For example, the related compound 3-bromo-2,4-dichlorobenzonitrile (B13126752) is a key intermediate in the synthesis of lenacapavir, a long-acting HIV-1 capsid inhibitor. Similarly, 4-bromo-3,5-dichlorobenzonitrile (B1286562) has been investigated for its potential antitumoral and anticonvulsive properties. The reactivity of the carbon-bromine bond in this compound allows for its use in various cross-coupling reactions, enabling the attachment of other molecular fragments to build more complex drug candidates. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for derivatization in the drug discovery process.

Exploration of this compound as a Scaffold for Biologically Relevant Heterocycles

Heterocyclic compounds are of paramount importance in pharmaceutical science, forming the core structure of a vast number of drugs. The functional groups on this compound allow it to serve as a scaffold for constructing various heterocyclic systems. For example, a related compound, 4-bromo-2-fluorobenzonitrile, is used in the synthesis of benzoxazepine derivatives, which are a class of compounds with diverse biological activities. googleapis.com The nitrile group of this compound can react with various reagents to form rings such as thiazoles, pyrazoles, or triazoles. The presence of the halogen atoms provides additional sites for cyclization reactions or for modifying the properties of the final heterocyclic product.

Role in Catalysis and Ligand Design

While the direct application of this compound as a catalyst or ligand is not well-documented, its structural features suggest potential in this area. The synthesis of ligands for metal catalysts often involves building blocks with specific electronic and steric properties. The nitrile and halogen groups on this compound could coordinate with metal centers or be functionalized to create more complex ligand structures. For instance, research on related molecules has shown that bromo-substituted aromatic compounds can be used to synthesize ligands for photoluminescent materials and catalysts for asymmetric hydrogenation. ossila.com The development of new ligands is critical for advancing catalysis, and versatile building blocks like this compound could potentially contribute to this field.

Development of Ligands for Transition Metal Catalysis

Currently, there is a notable absence of specific studies in peer-reviewed literature detailing the use of this compound as a precursor for the development of ligands for transition metal catalysis. While halogenated aromatic compounds and nitriles are recognized classes of molecules used in the synthesis of complex ligands for catalysis, research focusing explicitly on the derivatization of this compound for this purpose has not been identified. The potential for this compound to act as a building block for new ligands remains an area for future exploration.

Investigation of Catalytic Performance in Organic Transformations

Consistent with the lack of developed ligands from this compound, there are no available research findings on the investigation of the catalytic performance of its derivatives in organic transformations. The reactivity of the bromo- and chloro-substituents, along with the nitrile group, suggests theoretical potential in cross-coupling and other catalytic reactions. However, without specific examples of its use as a ligand or catalyst in the literature, no detailed findings on its performance, such as turnover numbers, selectivity, or reaction kinetics, can be presented.

Methodological Advancements in Analytical Chemistry

An extensive search of scientific databases and analytical chemistry literature did not yield any instances of this compound being used as an internal standard in advanced chromatographic techniques, including Programmed Temperature Vaporization-Gas Chromatography-Mass Spectrometry (PTV-GC-MS). The selection of an internal standard is based on specific criteria, such as chemical similarity to the analyte, non-interference with the sample matrix, and distinct retention time. wikipedia.orgscioninstruments.com While halogenated compounds are sometimes employed as internal standards due to their unique mass spectral signatures, there is no documented application of this compound for this purpose.

There are no specific, published analytical methods dedicated to the detection and quantification of this compound. The development of such a method would typically involve techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification and sensitive quantification. labmanager.comijdra.com However, research detailing the optimization of parameters such as column type, mobile/carrier gas, temperature programming, and detector settings specifically for this compound is not available.

Environmental Chemistry: Studies on Degradation and Persistence

No research studies focusing on the abiotic transformation mechanisms of this compound in environmental matrices (e.g., soil, water, air) were found. The environmental fate of halogenated aromatic compounds is a significant area of research, as their persistence and potential transformation products are of ecological concern. nih.govresearchgate.net Studies in this field typically investigate processes such as photolysis, hydrolysis, and other chemical degradation pathways that occur without biological intervention. nih.govnih.gov However, such investigations have not been specifically reported for this compound.

Biotransformation Pathways and Microbial Degradation Studies of this compound

While specific microbial degradation studies focusing exclusively on this compound are not extensively documented in publicly available research, the biotransformation of this compound can be inferred from studies on structurally similar halogenated benzonitrile (B105546) herbicides. These related compounds, such as dichlobenil (B1670455) (2,6-dichlorobenzonitrile), bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), have been the subject of environmental microbiology research, providing insights into the likely enzymatic pathways involved in the degradation of this compound. nih.gov

The primary route for the microbial breakdown of benzonitrile herbicides is initiated by the enzymatic hydrolysis of the nitrile group. nih.govresearchgate.net This process can proceed via two main pathways: the nitrile hydratase-amidase pathway or a one-step nitrilase pathway.

In the nitrile hydratase-amidase pathway, the nitrile group is first hydrated to the corresponding amide, 3-bromo-2,5-dichlorobenzamide. This reaction is catalyzed by the enzyme nitrile hydratase. Subsequently, an amidase enzyme hydrolyzes the amide to form 3-bromo-2,5-dichlorobenzoic acid and ammonia (B1221849). This two-step conversion is a common strategy employed by various soil microorganisms to detoxify and assimilate nitrile-containing compounds. nih.gov

Alternatively, a nitrilase enzyme can directly hydrolyze the nitrile group of this compound to 3-bromo-2,5-dichlorobenzoic acid and ammonia in a single step. The resulting halogenated benzoic acid is then susceptible to further degradation, often involving dehalogenation and ring cleavage, ultimately leading to mineralization.

The persistence and transformation of halogenated benzonitriles in the environment are significantly influenced by the microbial communities present in the soil and water. nih.gov Bacteria from genera such as Rhodococcus, Pseudomonas, Klebsiella, and Acinetobacter have been identified as key players in the degradation of compounds like dichlobenil and bromoxynil. researchgate.net These microorganisms possess the enzymatic machinery to attack the nitrile functionality and, in some cases, to cleave the aromatic ring.

The substitution pattern of halogens on the benzene (B151609) ring plays a crucial role in the rate and pathway of degradation. The presence of bromine and chlorine atoms at the 2, 3, and 5 positions of this compound likely influences its susceptibility to microbial attack. The initial enzymatic steps, however, are expected to target the nitrile group, as this is a common feature across this class of compounds.

Table of Potential Microbial Degradation Pathways for Halogenated Benzonitriles

| Initial Compound | Microorganism(s) | Key Enzyme(s) | Intermediate Product(s) | Final Product(s) (of initial transformation) |

| Dichlobenil (2,6-dichlorobenzonitrile) | Rhodococcus sp. | Nitrile hydratase, Amidase | 2,6-dichlorobenzamide | 2,6-dichlorobenzoic acid |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Klebsiella pneumoniae | Nitrilase | - | 3,5-dibromo-4-hydroxybenzoic acid |

| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | Variovorax sp. | Nitrilase | - | 3,5-diiodo-4-hydroxybenzoic acid |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,5-dichlorobenzonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves halogenation and cyanation steps. For example, bromination of 2,5-dichlorobenzonitrile using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic substitution with Br₂/FeBr₃. Optimization includes:

- Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates compared to non-polar solvents.

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions like over-bromination.

- Purity monitoring : Use HPLC or GC-MS to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should purity be validated?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting) and cyano group presence (~110 ppm in ¹³C).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z ~263.85 for C₇H₃BrCl₂N).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% as per research standards). Validate via spiked samples or comparison with certified reference materials .

Q. How should this compound be stored to ensure long-term stability, and what are critical handling precautions?

- Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the cyano group.

- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure.

- Decomposition risks : Monitor for color changes (yellowing indicates degradation) via TLC or UV-vis spectroscopy .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?

Discrepancies in melting points (mp) may arise from polymorphic forms or impurities. To address this:

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- DFT calculations : Use Gaussian or ORCA to map electron density and identify reactive sites (e.g., bromine vs. chlorine substitution).

- Docking studies : Simulate interactions with palladium catalysts to predict coupling efficiency.

- Solvent parameterization : Include implicit solvent models (e.g., SMD) to refine activation energy barriers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS for metabolite profiling .

Methodological Considerations

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to mitigate batch-to-batch variability.

- Data validation : Cross-reference spectral data with PubChem or CAS entries to confirm structural assignments .

- Safety protocols : Adhere to OSHA guidelines for brominated compound handling, including waste disposal in halogen-specific containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.